Cas no 1803567-03-4 (Octahydro-2H-pyrido[4,3-b]morpholine)

Octahydro-2H-pyrido[4,3-b]morpholine is a bicyclic heterocyclic compound featuring both morpholine and piperidine structural motifs. This scaffold is of significant interest in medicinal chemistry due to its rigid, saturated framework, which enhances conformational stability and bioavailability. Its dual nitrogen-containing rings provide versatile sites for functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) targets. The compound's high polarity and hydrogen-bonding capacity contribute to improved solubility and binding affinity in drug design. Its stereochemical complexity also allows for selective interactions with biological targets, underscoring its utility in developing selective therapeutics.
Octahydro-2H-pyrido[4,3-b]morpholine structure
1803567-03-4 structure
Product name:Octahydro-2H-pyrido[4,3-b]morpholine
CAS No:1803567-03-4
MF:C7H14N2O
MW:142.198861598969
MDL:MFCD28246533
CID:5249644
PubChem ID:90430225

Octahydro-2H-pyrido[4,3-b]morpholine Chemical and Physical Properties

Names and Identifiers

    • Octahydro-2H-pyrido[4,3-b]morpholine
    • MDL: MFCD28246533
    • Inchi: 1S/C7H14N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h6-9H,1-5H2
    • InChI Key: AKVZQOUKDWLMFU-UHFFFAOYSA-N
    • SMILES: O1CCNC2CNCCC12

Octahydro-2H-pyrido[4,3-b]morpholine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-201152-0.05g
octahydro-2H-pyrido[4,3-b]morpholine
1803567-03-4
0.05g
$707.0 2023-09-16
Enamine
EN300-201152-5g
octahydro-2H-pyrido[4,3-b]morpholine
1803567-03-4
5g
$2443.0 2023-09-16
Enamine
EN300-201152-0.25g
octahydro-2H-pyrido[4,3-b]morpholine
1803567-03-4
0.25g
$774.0 2023-09-16
Enamine
EN300-201152-0.1g
octahydro-2H-pyrido[4,3-b]morpholine
1803567-03-4
0.1g
$741.0 2023-09-16
Enamine
EN300-201152-1.0g
octahydro-2H-pyrido[4,3-b]morpholine
1803567-03-4
1g
$0.0 2023-06-08
Enamine
EN300-201152-10g
octahydro-2H-pyrido[4,3-b]morpholine
1803567-03-4
10g
$3622.0 2023-09-16
Enamine
EN300-201152-1g
octahydro-2H-pyrido[4,3-b]morpholine
1803567-03-4
1g
$842.0 2023-09-16
Enamine
EN300-201152-0.5g
octahydro-2H-pyrido[4,3-b]morpholine
1803567-03-4
0.5g
$809.0 2023-09-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01035959-1g
Octahydro-2H-pyrido[4,3-b]morpholine
1803567-03-4 95%
1g
¥4893.0 2023-04-01
Enamine
EN300-201152-5.0g
octahydro-2H-pyrido[4,3-b]morpholine
1803567-03-4
5.0g
$2858.0 2023-03-01

Additional information on Octahydro-2H-pyrido[4,3-b]morpholine

Recent Advances in the Study of Octahydro-2H-pyrido[4,3-b]morpholine (CAS: 1803567-03-4)

Octahydro-2H-pyrido[4,3-b]morpholine (CAS: 1803567-03-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief aims to summarize the latest findings related to this compound, providing insights into its current and future applications.

The compound's unique structural features, including its fused pyrido-morpholine ring system, contribute to its biological activity. Researchers have explored its role as a scaffold for designing novel bioactive molecules, particularly in the context of central nervous system (CNS) disorders and infectious diseases. Recent synthetic methodologies have improved the efficiency and yield of Octahydro-2H-pyrido[4,3-b]morpholine production, enabling more extensive pharmacological evaluations.

One of the key areas of investigation has been the compound's potential as a modulator of neurotransmitter systems. Preliminary studies suggest that Octahydro-2H-pyrido[4,3-b]morpholine may interact with serotonin and dopamine receptors, making it a candidate for treating mood disorders such as depression and anxiety. Additionally, its structural similarity to known pharmacophores has prompted research into its antimicrobial and antiviral properties, with promising results against resistant strains of bacteria and viruses.

Recent preclinical studies have also highlighted the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies indicate favorable bioavailability and low toxicity, further supporting its potential as a drug candidate. However, challenges remain in optimizing its selectivity and minimizing off-target effects, which are critical for advancing to clinical trials.

In conclusion, Octahydro-2H-pyrido[4,3-b]morpholine (CAS: 1803567-03-4) represents a versatile and promising molecule in pharmaceutical research. Ongoing studies are expected to elucidate its full therapeutic potential and address current limitations. The integration of computational modeling and high-throughput screening techniques may further accelerate its development, paving the way for novel treatments in CNS and infectious diseases.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.